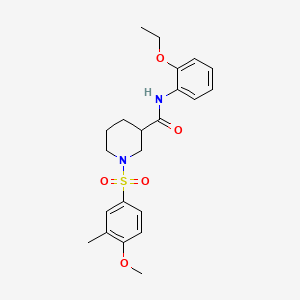![molecular formula C21H23ClN2O2 B4224494 4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide](/img/structure/B4224494.png)
4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide
Übersicht
Beschreibung
4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyclohexylcarbonyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide typically involves multiple steps:
Formation of the cyclohexylcarbonyl intermediate: This can be achieved by reacting cyclohexanecarboxylic acid with a suitable amine under dehydrating conditions to form the cyclohexylcarbonyl amine.
Introduction of the chloro group: The chloro group can be introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with the benzamide moiety: The final step involves coupling the cyclohexylcarbonyl amine with a benzamide derivative, typically using coupling agents like carbodiimides (e.g., DCC) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N-{5-[(cyclohexylcarbonyl)amino]-2-methylphenyl}acetamide
- 4-chloro-N-{5-[(cyclohexylcarbonyl)amino]-2-methylphenyl}propionamide
Uniqueness
4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-chloro-N-[5-(cyclohexanecarbonylamino)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-7-12-18(23-20(25)15-5-3-2-4-6-15)13-19(14)24-21(26)16-8-10-17(22)11-9-16/h7-13,15H,2-6H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBDJXHJXBAWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B4224437.png)
![1-(4-Fluorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B4224442.png)



![N-(2,3-dichlorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B4224464.png)
![1-(3-Methoxybenzyl)-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B4224469.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4224475.png)

![N-methyl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4224490.png)
![dimethyl 2-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]terephthalate](/img/structure/B4224511.png)
![7-methyl-2-[(4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4224515.png)
![1-[(2-chlorophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4224525.png)
![2-[(2-iodobenzoyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B4224528.png)
